molecular formula C3N3NaO B095553 (Hydroxyimino)malononitrile sodium salt CAS No. 19166-62-2

(Hydroxyimino)malononitrile sodium salt

Cat. No.: B095553
CAS No.: 19166-62-2
M. Wt: 117.04 g/mol
InChI Key: HDRWIIXCQITYDE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (hydroxyimino)malononitrile sodium salt typically involves the reaction of malononitrile with hydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Malononitrile is dissolved in an appropriate solvent, such as ethanol or water.
  • Hydroxylamine hydrochloride is added to the solution.
  • Sodium hydroxide is then added to neutralize the hydrochloric acid and facilitate the formation of the sodium salt.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: (Hydroxyimino)malononitrile sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Hydroxyimino)malononitrile sodium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (hydroxyimino)malononitrile sodium salt involves its reactivity with various nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition and substitution reactions, while the nitrile groups can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of the sodium ion, which stabilizes the intermediate species and enhances the reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual nitrile and oxime functional groups, which provide a versatile platform for various chemical transformations. Its sodium salt form enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

sodium;2-oxidoiminopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O.Na/c4-1-3(2-5)6-7;/h7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRWIIXCQITYDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=N[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3N3NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635427
Record name Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19166-62-2
Record name Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Hydroxyimino)malononitrile sodium salt
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(Hydroxyimino)malononitrile sodium salt
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(Hydroxyimino)malononitrile sodium salt

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